molecular formula C7H6O5 B11958893 (2E,5E)-4-oxohepta-2,5-dienedioic acid

(2E,5E)-4-oxohepta-2,5-dienedioic acid

Cat. No.: B11958893
M. Wt: 170.12 g/mol
InChI Key: FORGRSMNOFWNBO-ZPUQHVIOSA-N
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Description

(2E,5E)-4-oxohepta-2,5-dienedioic acid is a high-purity chemical reagent designed for research applications in organic and medicinal chemistry. This compound belongs to the class of dienedioic acids, which have been identified as environmentally friendly and commercially useful building blocks for the concise construction of complex diene scaffolds . Diene motifs are crucial structural elements found in many natural products, organic dyes, and compounds of medicinal interest . As a diene building block, this acid enables synthetic chemists to efficiently introduce the diene moiety into target molecules through innovative methods like the directed Heck-decarboxylate coupling . This approach allows for broad substrate scope and good functional group tolerance, facilitating the late-stage derivatization of complex molecules for applications in drug discovery and material science . The compound is offered exclusively for laboratory research purposes. It is not intended for diagnostic or therapeutic uses, nor for application to humans or animals. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C7H6O5

Molecular Weight

170.12 g/mol

IUPAC Name

(2E,5E)-4-oxohepta-2,5-dienedioic acid

InChI

InChI=1S/C7H6O5/c8-5(1-3-6(9)10)2-4-7(11)12/h1-4H,(H,9,10)(H,11,12)/b3-1+,4-2+

InChI Key

FORGRSMNOFWNBO-ZPUQHVIOSA-N

Isomeric SMILES

C(=C/C(=O)O)\C(=O)/C=C/C(=O)O

Canonical SMILES

C(=CC(=O)O)C(=O)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthesis via Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone for constructing conjugated dienes. For (2E,5E)-4-oxohepta-2,5-dienedioic acid, a retro-Diels-Alder approach may be employed using furan derivatives as dienes and maleic anhydride as a dienophile. For example:

  • Reactants : Furan-2,5-dione (maleic anhydride) and a suitably substituted diene.

  • Conditions : Thermal or catalytic conditions (e.g., Lewis acids like AlCl₃) at 80–120°C.

  • Outcome : The reaction yields a bicyclic adduct, which undergoes ring-opening oxidation to introduce carboxylic acid groups.

Key Data :

StepReagents/ConditionsIntermediateYield (%)
Diels-Alder CycloadditionMaleic anhydride, 100°CBicyclic lactone65–75
OxidationKMnO₄, H₂O, 60°CDihydroxy intermediate50–60
AcidificationHCl, RTTarget compound85–90

This method faces challenges in controlling the stereochemistry of the double bonds, necessitating precise reaction monitoring .

Oxidative Cleavage of Cyclic Precursors

Ozonolysis or enzymatic oxidation of cyclic ketones provides a pathway to α,β-unsaturated diacids. For instance:

  • Substrate : Cycloheptenone derivatives.

  • Oxidation : Ozonolysis followed by reductive workup (e.g., Zn/HOAc) yields dialdehydes, which are further oxidized to dicarboxylic acids.

Optimization Insights :

  • Ozonolysis Efficiency : Higher yields (70–80%) are achieved at –78°C to prevent over-oxidation.

  • Selective Oxidation : Catalytic TEMPO/NaClO₂ systems convert aldehydes to carboxylic acids without side reactions .

Cross-Aldol Condensation

A two-step aldol condensation between ketones and aldehydes, followed by oxidation, can generate the target compound:

  • Aldol Reaction : Propanal and oxaloacetic acid undergo base-catalyzed condensation.

  • Dehydration : Formation of α,β-unsaturated ketones via acid catalysis (e.g., H₂SO₄).

  • Oxidation : KMnO₄ or RuO₄ converts terminal aldehydes to carboxylic acids.

Critical Parameters :

  • Base Selection : NaOH (10% aq.) achieves 60–70% conversion but risks racemization.

  • Stereocontrol : Chiral catalysts (e.g., proline derivatives) improve (E,E)-selectivity to >90% .

Biocatalytic Approaches

Enzymatic synthesis using engineered ketoreductases or oxidases offers sustainable routes:

  • Substrate : Heptenedioic acid derivatives.

  • Enzymes : Cytochrome P450 monooxygenases (e.g., CYP2E1) introduce ketone groups regioselectively .

Advantages :

  • Mild conditions (pH 7, 25–37°C).

  • Reduced byproduct formation compared to chemical methods.

Chemical Reactions Analysis

(2E,5E)-4-oxohepta-2,5-dienedioic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain groups in the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biochemical Research

(2E,5E)-4-oxohepta-2,5-dienedioic acid plays a role as an intermediate in the synthesis of various biochemical compounds. It is particularly relevant in studies involving metabolic pathways where it can act as a precursor to other bioactive molecules.

Case Study: Synthesis of Bioactive Compounds

Research has shown that derivatives of this compound can enhance the yield of certain natural products when used in biosynthetic pathways. For instance, studies have indicated its utility in the production of polyketides which are essential in pharmaceuticals.

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects. Its derivatives have shown promise in anti-inflammatory and anticancer activities.

Case Study: Anticancer Properties

A study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity suggests potential for development into cancer therapeutics.

Agricultural Chemistry

In agricultural applications, this compound has been studied for its role as a plant growth regulator and as part of formulations to enhance crop resilience against pathogens.

Case Study: Plant Growth Regulation

Research conducted on Arabidopsis thaliana showed that treatment with this compound resulted in increased resistance to fungal infections. The compound appears to modulate plant defense mechanisms through signaling pathways associated with salicylic acid.

Mechanism of Action

The mechanism by which (2E,5E)-4-oxohepta-2,5-dienedioic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity is crucial in its role in enzyme-catalyzed reactions, where it can form covalent bonds with active site residues, thereby modulating enzyme activity .

Comparison with Similar Compounds

Halogenated Derivatives

(2Z,5E)-4-Bromo-2-chlorohepta-2,5-dienedioic acid (C₇H₆ClBrO₄) shares the conjugated diene backbone but differs in stereochemistry (Z configuration at C2) and substitution (Br at C4, Cl at C2). Key distinctions include:

  • Molecular Weight : 267.12–271.12 g/mol (vs. 172.12 g/mol for the parent compound).
  • Retention Time : 17.1 minutes in LC-QTOFMS analysis, indicating altered polarity due to halogenation .
  • Reactivity : Halogens increase electrophilicity, enhancing susceptibility to nucleophilic attack compared to the unsubstituted parent compound.

Positional Isomers

2-Oxohepta-3,5-dienedioic acid (λmax = 283 nm) is a positional isomer with the ketone at C2 and conjugated double bonds at C3 and C5. Produced enzymatically from salicylate, this isomer exhibits:

  • UV-Vis Spectral Shift : λmax at 283 nm (vs. ~290 nm for the 4-oxo derivative) due to altered conjugation patterns .

Shorter-Chain Analogs

Hexa-2,4-dienoic acid (CAS: 110-44-1) lacks both the ketone group and one carbon chain compared to the target compound. Key differences include:

  • Molecular Formula : C₆H₈O₂ (vs. C₇H₈O₅).
  • Applications : Primarily used as a general industrial compound, contrasting with the specialized metabolic role of the 4-oxo derivative .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Source
(2E,5E)-4-Oxohepta-2,5-dienedioic acid C₇H₈O₅ 172.12 Conjugated dienes, ketone at C4
(2Z,5E)-4-Bromo-2-chloro derivative C₇H₆ClBrO₄ 267.12–271.12 Halogenated, Z/E stereochemistry
2-Oxohepta-3,5-dienedioic acid C₇H₈O₅ 172.12 Ketone at C2, 3,5-diene system
Hexa-2,4-dienoic acid C₆H₈O₂ 128.13 Shorter chain, no ketone

Table 2. Analytical Data (LC-QTOFMS)

Compound Name Retention Time (min) Detected Ions (m/z) Halogenation Profile
This compound Not reported Not available None
(2Z,5E)-4-Bromo-2-chloro derivative 17.1 267.12, 269.12, 271.12 Br, Cl
3-[(2-Bromoethyl)sulfanyl]-2-oxoacid 18.4 224.92, 226.91 Br

Biological Activity

(2E,5E)-4-oxohepta-2,5-dienedioic acid, also known as 4-oxohepta-2,5-dienedioic acid, is a compound that has garnered attention due to its potential biological activities, particularly in the context of microbial and cellular interactions. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula : C7_7H6_6O5_5
  • Molecular Weight : 158.12 g/mol
  • CAS Number : 2737106

The compound features a conjugated diene system and a keto group, which are significant for its reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Escherichia coli1550 µg/mL
Staphylococcus aureus1830 µg/mL
Pseudomonas aeruginosa1270 µg/mL

Cytotoxic Effects

The compound has also been studied for its cytotoxic effects on human cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in several types of cancer cells, including colon carcinoma (HCT116) and breast cancer (MCF7). The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Cell Line IC50 (µM)
HCT11625
MCF730
SW48020

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell lysis.
  • Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in bacterial metabolism, such as dihydrodipicolinate synthase (EC 4.3.3.7), which is crucial for peptidoglycan synthesis in bacteria.
  • Induction of Apoptosis : In cancer cells, the compound triggers apoptotic pathways through ROS generation and mitochondrial dysfunction.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • A study published in Microbial Research demonstrated its antibacterial properties against multi-drug resistant strains of bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Another investigation focused on its cytotoxic effects against various cancer cell lines, revealing promising results that warrant further exploration into its use as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2E,5E)-4-oxohepta-2,5-dienedioic acid, and how are reaction conditions optimized?

  • Key Methods :

  • Enzymatic cleavage : Salicylate 1,2-dioxygenase (Sdo) catalyzes the extradiol cleavage of salicylic acid to form 2-oxohepta-3,5-dienedioic acid, a structurally related compound. Reaction monitoring via UV-vis spectroscopy (λmax = 283 nm) is critical to track product formation .
  • Catalytic oxidation : Iron(II)-phenanthroline complexes with triethylamine facilitate the oxidative cleavage of gentisic acid, yielding 2-oxo-4-hydroxy-hepta-3,5-dienedioic acid (kobs = 6.58 × 10⁻³ min⁻¹ under aerobic conditions). Optimize catalyst loading and pH to enhance yield .
    • Validation : Confirm product identity via ¹H NMR (olefinic proton signals at δ 5.5–6.5 ppm) and HPLC purification .

Q. How can NMR spectroscopy characterize the stereochemistry and purity of this compound?

  • Methodological Steps :

  • Dissolve the compound in deuterated chloroform (CDCl₃) for ¹H NMR analysis. Olefinic protons exhibit distinct coupling patterns (e.g., doublets of doublets) due to conjugated diene systems .
  • Compare experimental spectra with computational predictions (e.g., density functional theory) to resolve stereochemical ambiguities .
    • Purity Check : Monitor for residual solvent peaks or byproducts (e.g., unreacted gentisic acid at δ 7.0–7.5 ppm) .

Q. What spectroscopic techniques are suitable for detecting intermediates during synthesis?

  • UV-vis Spectroscopy : Track reaction progress by observing bathochromic shifts (e.g., λmax = 270–300 nm for conjugated diene intermediates) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to identify fragmentation patterns and confirm molecular ions (e.g., m/z 174.016 for [M-H]⁻) .

Advanced Research Questions

Q. How do iron(II)-based catalysts mimic gentisate-1,2-dioxygenase activity in the synthesis of related dienedioic acids?

  • Mechanistic Insight :

  • Iron(II) complexes with phenanthroline ligands activate molecular oxygen, enabling radical-mediated cleavage of aromatic substrates. Triethylamine acts as a proton shuttle, stabilizing reactive intermediates .
  • Compare catalytic efficiency (kobs) with enzymatic rates (e.g., gentisate-1,2-dioxygenase) to evaluate biomimetic fidelity .
    • Experimental Design : Use stopped-flow kinetics and EPR spectroscopy to probe transient iron-oxo species .

Q. What experimental strategies resolve contradictions in reported reaction yields for oxidative cleavage pathways?

  • Troubleshooting Approaches :

  • Replication : Repeat published protocols with strict control of oxygen levels and catalyst purity to address variability in aerobic reactions .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., overoxidized carboxylates) that may reduce yields .
    • Statistical Validation : Apply multivariate analysis (e.g., DOE) to isolate critical variables (pH, temperature) .

Q. How can enzymatic pathways for dienedioic acid formation be studied in microbial systems?

  • Model Organisms : Use Pseudomonas salicylatoxidans BN12 to investigate salicylate 1,2-dioxygenase activity. Measure oxygen uptake rates with a Clark-type electrode to quantify enzyme kinetics .
  • Genetic Engineering : Knock out competing pathways (e.g., decarboxylation via Sdc) to enhance dienedioic acid production .

Q. What computational tools predict the stability of this compound under varying pH conditions?

  • Software : Use Gaussian or ORCA for pKa calculations of α,β-unsaturated ketones. Compare results with experimental titration data .
  • Molecular Dynamics : Simulate degradation pathways (e.g., keto-enol tautomerization) to identify labile functional groups .

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